Product packaging for [2,2'-Bipyridine]-6-carbaldehyde(Cat. No.:CAS No. 134296-07-4)

[2,2'-Bipyridine]-6-carbaldehyde

Cat. No.: B163096
CAS No.: 134296-07-4
M. Wt: 184.19 g/mol
InChI Key: QFALAWXXCSQWDH-UHFFFAOYSA-N
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Description

Foundational Role of Bipyridine Scaffolds in Contemporary Coordination Chemistry

The 2,2'-bipyridine (B1663995) (bpy) unit is one of the most ubiquitous and readily identifiable ligands in the field of coordination chemistry. nih.gov Described at the turn of the millennium as "the most widely used ligand," its prominence has not diminished. nih.gov The foundational importance of the bipyridine scaffold stems from its character as a bidentate, N,N'-chelating ligand that forms stable complexes with a vast array of metal ions. researchgate.netrsc.org These complexes have been instrumental in advancing the understanding of fundamental chemical principles, including the thermodynamics and kinetics of metal complexation, as well as the bonding, electrochemistry, and photophysical properties of metal compounds. nih.gov

Bipyridine's robust nature, high redox stability, and the relative ease with which it can be functionalized make it an ideal framework for constructing more elaborate ligand systems. researchgate.netnih.gov As a neutral ligand, it forms charged complexes with metal cations, a property leveraged in the design of various functional materials. researchgate.net The coordination of bipyridine ligands to a metal center, such as in [M(bpy)₃]ⁿ⁺, generally results in complexes that are more stable than those with an equivalent number of monodentate pyridine (B92270) ligands. nih.gov This enhanced stability, known as the chelate effect, is a cornerstone of coordination chemistry. The planarity of the bipyridine scaffold can facilitate intermolecular interactions, which is a key consideration in the design of photofunctional materials. rsc.org The versatility of the bipyridine framework has led to its widespread application in supramolecular chemistry, where it serves as a reliable component for building complex, multi-component assemblies. nih.gov

Strategic Importance of the Aldehyde Functionality in Ligand Design and Functionalization

The introduction of an aldehyde group onto the bipyridine scaffold, as seen in [2,2'-Bipyridine]-6-carbaldehyde, is of significant strategic importance for ligand design. The aldehyde functional group (-CHO) is a highly versatile chemical handle that enables a wide range of subsequent reactions, allowing for the covalent assembly of more complex molecular and supramolecular architectures. cymitquimica.comrsc.org Its reactivity is crucial for creating new C-C and C-heteroatom bonds. researchgate.net

The aldehyde group's primary utility lies in its susceptibility to nucleophilic attack, making it an excellent electrophile for condensation reactions. This reactivity allows for the facile synthesis of larger, more complex ligands through the formation of imines (Schiff bases), for example, by reacting the aldehyde with primary amines. science.gov This approach is a powerful strategy for generating intricate ligand topologies designed for specific metal coordination environments or for introducing other functional moieties.

Furthermore, the aldehyde group can undergo a variety of other chemical transformations, providing access to a diverse library of derivatives.

Reaction TypeProduct
Oxidation [2,2'-Bipyridine]-6-carboxylic acid
Reduction [2,2'-Bipyridine]-6-methanol
Condensation Schiff bases (imines) and other derivatives
Substitution Various substituted bipyridine derivatives

This table summarizes common reactions involving the aldehyde group of this compound.

This functional group tolerance and specific reactivity make the aldehyde a key component in the synthetic chemist's toolbox for ligand functionalization. nih.govmdpi.com By strategically placing an aldehyde on the bipyridine core, researchers can create precursors for a multitude of applications, from catalytic systems to advanced materials. rsc.org

Interdisciplinary Research Landscape Involving this compound Derivatives

The unique combination of a stable chelating unit and a reactive functional group in this compound has propelled its use across a wide interdisciplinary research landscape. Its derivatives are key components in the development of advanced materials, catalysts, and biologically active compounds.

Materials Science: In materials science, derivatives of this compound are employed as building blocks for porous crystalline materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). tcichemicals.com The bipyridine unit can coordinate to metal ions to form the nodes of a MOF, while the aldehyde group can be used to form the imine-linked struts of a COF. tcichemicals.com These materials are investigated for applications in gas storage, separation, and catalysis. tcichemicals.com The photophysical properties of bipyridine complexes also make them suitable for the development of luminescent materials and sensors. cymitquimica.com

Catalysis: The bipyridine scaffold is a well-established component of catalysts for a variety of chemical transformations, including water oxidation and CO₂ reduction. researchgate.net The ability to functionalize the ligand via the aldehyde group allows for fine-tuning of the catalyst's electronic and steric properties. For example, ruthenium(II) polypyridyl complexes functionalized with an aldehyde group have been designed as precursors for photodynamic therapy, where they can generate singlet oxygen upon light irradiation. rsc.org Iron and manganese complexes with bipyridine-based ligands are also being explored for oxidative catalysis. digitellinc.com

Biological and Medicinal Chemistry: Bipyridine derivatives and their metal complexes have shown a range of biological activities. nih.gov The ability of the bipyridine core to chelate metal ions is often central to its mechanism of action. Research has explored the use of this compound and its derivatives as fluorescent probes for bioimaging, owing to their capacity to form luminescent metal complexes. Furthermore, some bipyridine-metal complexes exhibit cytotoxic effects against cancer cell lines, leading to investigations into their potential as anticancer agents. researchgate.netnih.gov For instance, studies have shown that certain derivatives can induce apoptosis in hepatocellular carcinoma cells. nih.gov

Research AreaApplication of this compound Derivatives
Materials Science Synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) for gas storage and separation. tcichemicals.com
Catalysis Precursors for photocatalysts in water oxidation and CO₂ reduction; development of photosensitizers for photodynamic therapy. researchgate.netrsc.org
Bioimaging Development of fluorescent probes for cellular imaging.
Medicinal Chemistry Investigated as potential anticancer agents due to cytotoxic effects of their metal complexes. researchgate.netnih.gov

This interdisciplinary interest underscores the strategic value of this compound as a versatile platform for scientific innovation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8N2O B163096 [2,2'-Bipyridine]-6-carbaldehyde CAS No. 134296-07-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-pyridin-2-ylpyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c14-8-9-4-3-6-11(13-9)10-5-1-2-7-12-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFALAWXXCSQWDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20454985
Record name [2,2'-Bipyridine]-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134296-07-4
Record name [2,2'-Bipyridine]-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2,2 Bipyridine 6 Carbaldehyde and Its Precursors

Optimized Synthetic Routes and Yield Enhancements of [2,2'-Bipyridine]-6-carbaldehyde

The synthesis of this compound is typically a multi-step process that begins with the construction of a substituted bipyridine framework, followed by the introduction or modification of a functional group to yield the aldehyde.

One of the most effective methods for forming the bipyridine core is the Negishi cross-coupling reaction . This palladium-catalyzed reaction couples an organozinc pyridyl reagent with a halogenated pyridine (B92270), offering mild reaction conditions and high functional group tolerance. For instance, 2-bromopyridine (B144113) can be coupled with a substituted pyridylzinc reagent to form the bipyridine skeleton. This method is highly valued for its efficiency and scalability in producing a variety of substituted bipyridines. rsc.orgwikipedia.org

Once the bipyridine core with a suitable precursor group at the 6-position is obtained, the aldehyde functionality is typically introduced via oxidation. A common precursor is 6-methyl-2,2'-bipyridine. The oxidation of the methyl group to a formyl group can be efficiently achieved using selenium dioxide (SeO₂). This reaction, known as the Riley oxidation, is a crucial step in the synthesis of heterocyclic aldehydes. For example, the synthesis of the antibiotic caerulomycin E involved the selenium dioxide oxidation of a methyl group on a 4-methoxy-6-methyl-2,2'-bipyridine precursor. organic-chemistry.org

The table below summarizes key synthetic steps and reported yields for the preparation of this compound and its precursors.

StepReaction TypeStarting MaterialsReagents/CatalystsProductYield
Bipyridine Formation Negishi Coupling2-Bromopyridine, Organozinc Pyridyl ReagentPd(PPh₃)₄Substituted 2,2'-Bipyridine (B1663995)Good to Excellent (50-98%) rsc.org
Formyl Group Introduction Riley Oxidation6-Methyl-2,2'-bipyridineSeO₂This compoundModerate to Good

Mechanistic Insights into Formyl Group Introduction and Bipyridine Formation

Understanding the mechanisms of the key reactions is crucial for optimizing the synthesis of this compound.

Bipyridine Formation via Negishi Coupling: The catalytic cycle of the Negishi coupling is believed to proceed through three primary steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (e.g., 2-bromopyridine), oxidizing to a Pd(II) species.

Transmetalation: The organozinc reagent transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the C-C bond of the bipyridine and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Formyl Group Introduction via Riley Oxidation: The oxidation of a methyl group adjacent to a heterocyclic ring by selenium dioxide involves a sequence of pericyclic reactions:

Ene Reaction: The reaction initiates with an ene reaction between the methyl group of the bipyridine precursor and SeO₂, forming an allylic seleninic acid intermediate.

rsc.orgnih.gov-Sigmatropic Rearrangement: This intermediate undergoes a rapid rsc.orgnih.gov-sigmatropic rearrangement, which transfers the selenium-oxygen group to the carbon atom.

Decomposition: The resulting unstable compound decomposes to yield the aldehyde and elemental selenium. wikipedia.orgresearchgate.net

Derivatization Strategies for Complex Ligand Systems from this compound

The aldehyde group in this compound is a versatile functional handle that allows for the construction of a vast library of more complex ligands through various chemical transformations.

Reductive Amination for Polydentate Ligands (e.g., hexadentate diamine ligands)

Reductive amination is a powerful method for converting the aldehyde into an amine linkage, thereby extending the ligand structure. This is particularly useful for synthesizing polydentate ligands. The reaction of this compound with aliphatic diamines, followed by in situ reduction of the resulting Schiff base with a reducing agent like sodium borohydride (B1222165) (NaBH₄), yields hexadentate diamine ligands. nih.gov This strategy allows for the creation of ligands with an N₆ donor set, capable of forming robust complexes with various metal ions. nih.gov

The table below lists examples of hexadentate ligands synthesized from this compound.

Diamine ReactantReducing AgentResulting Hexadentate Ligand
Ethane-1,2-diamineNaBH₄N,N′-bis(2,2′-bipyridin-6-ylmethyl)ethane-1,2-diamine (bmet) nih.gov
Propane-1,3-diamineNaBH₄N,N′-bis(2,2′-bipyridin-6-ylmethyl)propane-1,3-diamine (bmpp) nih.gov
Hexane-1,6-diamineNaBH₄N,N′-bis(2,2′-bipyridin-6-ylmethyl)hexane-1,6-diamine (bmhx) nih.gov
Butane-1,4-diamineNaBH₄N,N'-bis(2,2'-bipyridin-6-ylmethyl)butane-1,4-diamine (bmbu) nih.gov
Pentane-1,5-diamineNaBH₄N,N'-bis(2,2'-bipyridin-6-ylmethyl)pentane-1,5-diamine (bmpt) nih.gov
Octane-1,8-diamineNaBH₄N,N'-bis(2,2'-bipyridin-6-ylmethyl)octane-1,8-diamine (bmot) nih.gov

Condensation Reactions for Schiff Base Ligands

The most direct derivatization of the aldehyde is its condensation with primary amines to form imines, commonly known as Schiff bases. tandfonline.com This reaction is typically acid-catalyzed and reversible. The resulting Schiff base ligands are themselves important in coordination chemistry, and the imine bond can be further reduced if desired. The reaction of this compound with chiral diamines, such as (1S,2S)-(-)-1,2-diphenyl-1,2-diaminoethane, can lead to the formation of complex, chiral hexadentate Schiff base ligands, which can direct the assembly of helical metal complexes. libretexts.org

Wittig Reactions for Extended π-Conjugated Systems

The Wittig reaction provides a powerful method for converting aldehydes into alkenes, thereby enabling the extension of π-conjugated systems. wikipedia.orgacs.org This reaction involves the treatment of the aldehyde with a phosphorus ylide (a Wittig reagent). While specific examples involving this compound are not extensively documented, the synthesis of 6,6'-divinyl-2,2'-bipyridine from the corresponding 6,6'-dicarbaldehyde using methyltriphenylphosphonium (B96628) bromide demonstrates the viability of this strategy. organic-chemistry.org This approach allows for the introduction of vinyl groups, which can serve as points for further polymerization or as components of larger conjugated systems for applications in materials science. The general mechanism involves the nucleophilic attack of the ylide on the aldehyde, forming a betaine (B1666868) intermediate which then collapses to an oxaphosphetane ring. This four-membered ring subsequently fragments to yield the alkene and triphenylphosphine (B44618) oxide. acs.org

Stetter Condensation for Pyrrole-Based Ligands

The Stetter reaction offers a route to 1,4-dicarbonyl compounds, which are key precursors for the synthesis of pyrroles via the Paal-Knorr synthesis. wikipedia.org The Stetter reaction is a conjugate addition of an aldehyde to an α,β-unsaturated compound, catalyzed by a nucleophile such as a thiazolium salt. wikipedia.org In principle, this compound can serve as the aldehyde component in a Stetter reaction. The resulting 1,4-dicarbonyl compound, bearing the bipyridine moiety, could then undergo a condensation reaction with a primary amine or ammonia (B1221849) to form a pyrrole (B145914) ring. This two-step sequence represents a viable, though less documented, strategy for incorporating a pyrrole unit into a bipyridine ligand framework, creating novel N-donor ligand systems.

Functionalization via Nucleophilic Addition to the Carbonyl (e.g., Trifluoroethanol Appendages)libretexts.org

The strategic incorporation of fluorinated appendages, such as trifluoroethanol, onto the [2,2'-bipyridine] scaffold represents a significant advancement in the design of specialized ligands and catalysts. This functionalization is typically achieved through the nucleophilic addition of a trifluoroethoxide to the carbonyl group of this compound. The resulting pendent trifluoroethanol group can act as a local proton source, influencing the electronic properties and reactivity of the bipyridine ligand and its corresponding metal complexes.

A key example of this methodology is in the synthesis of rhenium(I) bipyridine fac-tricarbonyl complexes for electrocatalytic CO2 reduction. chemrxiv.org In this context, a trifluoroethanol-appended bipyridine ligand, referred to as bpy-CF3OH, was synthesized. The presence of the trifluoroethanol moiety was found to significantly impact the catalytic mechanism, leading to a 200 mV anodic shift in the catalytic onset potential compared to the parent catalyst. chemrxiv.org This highlights the profound effect that such functionalization can have on the performance of molecular catalysts. The appended alcohol group can influence the solvation of the molecule and may participate directly as a proton source or as part of a proton shuttle. chemrxiv.org

The general mechanism for this transformation involves the attack of a nucleophile on the electrophilic carbonyl carbon of the aldehyde. libretexts.orgmasterorganicchemistry.comlibretexts.orgyoutube.comlibretexts.orgoxfordsciencetrove.com This addition reaction leads to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield the alcohol product. libretexts.orglibretexts.org The reactivity of the carbonyl group is a crucial factor, with aldehydes generally being more susceptible to nucleophilic attack than ketones due to steric and electronic factors. libretexts.orglibretexts.org

The synthesis of the trifluoroethanol-appended bipyridine ligand serves as a prime illustration of this synthetic strategy. The detailed research findings for this functionalization are summarized in the interactive data table below.

Interactive Data Table: Synthesis of Trifluoroethanol-Appended Bipyridine Ligand

ParameterDetails
Starting Material This compound
Nucleophile Trifluoroethoxide (generated in situ)
Product [2,2'-Bipyridine]-6-yl(2,2,2-trifluoroethanol)
Catalyst/Reagent Not specified in the provided context
Solvent Not specified in the provided context
Reaction Conditions Not specified in the provided context
Significance of Product The resulting ligand, bpy-CF3OH, is a key component in a Re(diimine)(CO)3Cl catalyst analog for electrocatalytic CO2 reduction. chemrxiv.org
Observed Effect The appended trifluoroethanol group acts as a local proton source, causing a 200 mV anodic shift in the catalytic onset potential. chemrxiv.org

This synthetic approach underscores the utility of nucleophilic addition reactions in modifying the structure and function of bipyridine-based molecules, enabling the development of advanced catalytic systems with tailored properties.

Coordination Chemistry and Metallosupramolecular Architectures Based on 2,2 Bipyridine 6 Carbaldehyde Derived Ligands

Principles of Ligand Design for Diverse Coordination Geometries

The design of ligands derived from [2,2'-Bipyridine]-6-carbaldehyde is pivotal in dictating the final geometry of the resulting metal complexes. The bipyridine unit itself typically acts as a bidentate chelating ligand, coordinating to a metal center through its two nitrogen atoms. The aldehyde functional group at the 6-position provides a reactive site for further chemical modifications, enabling the creation of more complex ligand systems.

By reacting the aldehyde with various amines, a diverse range of Schiff base ligands can be synthesized. The steric and electronic properties of the substituent introduced via the amine play a crucial role in determining the coordination geometry. For instance, bulky substituents can enforce a distorted coordination environment around the metal ion, while the introduction of additional donor atoms can increase the denticity of the ligand, leading to different coordination numbers and geometries. This modular approach allows for the rational design of ligands that can direct the self-assembly of specific supramolecular structures.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes using ligands derived from this compound typically involves the reaction of the pre-synthesized ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of techniques, including single-crystal X-ray diffraction, which provides definitive structural information.

Transition Metal Complexes (e.g., Fe(II), Co(III), Cu(II), Ni(II), Re(I), Ru(II), Zn(II), Ag(I))

Ligands derived from this compound have been shown to form stable complexes with a wide range of transition metals.

Iron(II) complexes are of particular interest due to their potential to exhibit spin crossover phenomena. rsc.orgmdpi.comrsc.org

Cobalt(II) and Cobalt(III) complexes have been synthesized, with their coordination geometries influenced by the ligand structure and the oxidation state of the cobalt ion. bohrium.com

Copper(II) complexes often display distorted geometries due to the Jahn-Teller effect. nih.govdurham.ac.uk

Nickel(II) complexes can adopt various coordination geometries, including octahedral and square planar, depending on the ligand field strength. mdpi.comresearchgate.net

Rhenium(I) complexes, particularly those with diimine ligands, are known for their interesting photophysical properties. nih.gov

Ruthenium(II) polypyridyl complexes have been extensively studied for their photochemical and photophysical behavior. acs.orgrsc.org

Zinc(II) complexes are often used as diamagnetic analogues for studying the properties of other paramagnetic complexes. mdpi.comnih.gov

Silver(I) ions have been used in the self-assembly of helicates with chiral bipyridine ligands. researchgate.net

The table below summarizes some of the transition metal complexes formed with ligands derived from this compound and their key features.

Metal IonComplex TypeKey FeaturesReferences
Fe(II)Mononuclear, DinuclearSpin Crossover (SCO) properties rsc.orgmdpi.comrsc.org
Co(II), Co(III)Mononuclear, DinuclearVaried coordination geometries bohrium.com
Cu(II)Mononuclear, PolymericDistorted geometries, potential antitumor agents nih.govdurham.ac.uk
Ni(II)Mononuclear, BimetallicOctahedral and square planar geometries mdpi.comresearchgate.net
Re(I)DinuclearPhotophysical and chiroptical properties nih.gov
Ru(II)MononuclearPhotochemical properties, diastereoselective synthesis acs.orgrsc.org
Zn(II)MononuclearDiamagnetic reference, luminescent properties mdpi.comnih.gov
Ag(I)Trinuclear HelicateDiastereoselective self-assembly researchgate.net

Polynuclear and Dinuclear Complex Formation

The versatility of this compound-derived ligands extends to the formation of polynuclear and dinuclear complexes. By designing ligands with multiple bipyridine units, it is possible to bridge two or more metal centers. For example, a double Wittig reaction of naphthalene-2,7-bis(methylenetriphenylphosphonium bromide) with two equivalents of this compound leads to a bridging ligand capable of forming dinuclear rhenium(I) complexes. nih.gov Similarly, bis-bipyridine ligands have been used to bridge two iron(II) centers, leading to dinuclear complexes that exhibit spin crossover behavior. rsc.org The formation of such polynuclear species is a testament to the power of ligand design in controlling the assembly of complex molecular architectures. bohrium.com

Supramolecular Self-Assembly of Metallacycles and Helicates

Coordination-driven self-assembly is a powerful strategy for the construction of discrete and complex metallosupramolecular architectures. nih.gov Ligands derived from this compound are excellent candidates for this approach. The directional nature of the coordination bonds, combined with the specific geometric preferences of the metal ions, can be harnessed to create well-defined structures such as metallacycles and helicates. nih.gov For instance, the self-assembly of enantiomerically pure tris(bipyridine) ligands with copper(I) and silver(I) ions leads to the diastereoselective formation of double-stranded trinuclear helicates. researchgate.net The formation of these intricate structures highlights the high degree of control that can be achieved through careful ligand design.

Chiral Complex Formation and Diastereoselective Synthesis

The introduction of chirality into metal complexes is of great interest for applications in asymmetric catalysis and chiroptical materials. nih.gov Chiral ligands can be synthesized from this compound by reacting it with chiral amines or by incorporating chiral auxiliaries into the ligand framework. durham.ac.uk The coordination of these chiral ligands to metal centers can lead to the formation of chiral complexes. Furthermore, the self-assembly process itself can be diastereoselective, meaning that one diastereomer of the final supramolecular architecture is formed preferentially over the other. researchgate.net For example, the synthesis of ruthenium(II) polypyridyl complexes bearing a bis(thioether) ligand derived from a chiral precursor was found to be diastereoselective. acs.org This demonstrates the potential for creating stereochemically pure metal complexes and supramolecular assemblies.

Spin Crossover (SCO) Phenomena in Iron(II) Complexes

Spin crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light irradiation. rsc.org Iron(II) complexes with N-donor ligands are particularly well-known for exhibiting SCO. The bipyridine moiety in ligands derived from this compound provides a suitable coordination environment for iron(II) to potentially display this behavior.

The transition from the LS to the HS state is accompanied by a significant increase in the Fe-N bond lengths. rsc.org This structural change can be probed by techniques such as variable-temperature single-crystal X-ray diffraction. The magnetic properties of the complex also change dramatically, with the LS state being diamagnetic (S=0) and the HS state being paramagnetic (S=2). rsc.org

The SCO properties of iron(II) complexes can be finely tuned by modifying the ligand structure. For instance, in dinuclear iron(II) complexes bridged by bis-bipyridine ligands, the nature of the bridging unit can influence the spin transition temperature (T1/2) and the completeness of the spin transition. rsc.org Steric hindrance between molecules can affect intermolecular interactions and the cooperativity of the spin transition. rsc.org

Below is a table summarizing key data for some iron(II) SCO complexes.

ComplexT1/2 (K)Spin State TransitionKey ObservationReference
[{Fe(H₂B(pz)₂)₂}₂ μ-(ac(bipy)₂)]125Complete SCOGradual transition attributed to steric hindrance rsc.org
[{Fe(H₂B(pz)₂)₂}₂ μ-(Ph(OMe)₂(bipy)₂)]152Incomplete SCO (40% HS fraction below 65 K)Incomplete transition with a remaining high-spin fraction rsc.org
Fe(tren)py₃₂-Rapid Spin-State ExchangeHigh room temperature exchange rate constant mdpi.com

Catalytic and Electrocatalytic Applications of 2,2 Bipyridine 6 Carbaldehyde Based Systems

Homogeneous Catalysis

Homogeneous catalysis benefits from the tunability of catalyst properties through ligand design. Systems based on [2,2'-Bipyridine]-6-carbaldehyde are instrumental in this regard, offering pathways to control redox activity and reaction selectivity.

Complexes derived from bipyridine ligands are well-known for their involvement in redox catalysis, particularly in photoredox-driven transformations. researchgate.net Ruthenium(II) bipyridine complexes, for instance, can be excited by visible light to a long-lived triplet state. This excited state is both a stronger oxidant and a stronger reductant than the ground state, enabling it to participate in single-electron transfer (SET) processes with organic substrates. This initiates radical-based reaction cascades for a variety of molecular transformations.

The aldehyde functionality on the this compound framework allows for the covalent attachment of other molecular units. This can be used to tune the photophysical and electrochemical properties of the resulting metal complexes, thereby influencing their efficacy as photoredox catalysts. For example, modifying the ligand can alter the excited-state redox potentials, which in turn affects the feasibility of electron transfer with specific substrates.

Catalyst TypeTransformationMechanism
Ruthenium(II) Polypyridyl ComplexesC-C and C-X Bond FormationPhotoinduced Single-Electron Transfer
Iridium(III) Phenylpyridine ComplexesDiverse Organic ReactionsPhotoredox Catalysis

This table provides an overview of common transformations enabled by bipyridine-based photoredox catalysts.

The aldehyde group of this compound is a key feature for designing intricate ligand scaffolds that can enforce selectivity in catalytic reactions. Through condensation reactions with various amines, a wide array of Schiff base ligands can be synthesized. These modifications can introduce steric bulk or additional functional groups near the metal center, which can direct the approach of substrates and influence the regioselectivity or stereoselectivity of a reaction.

For instance, in cross-coupling reactions, the ligand architecture around a metal center like palladium or nickel is crucial for catalytic activity and selectivity. By elaborating on the this compound core, ligands can be created that stabilize the active catalytic species and facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Ligand ModificationEffect on CatalysisExample Reaction
Introduction of Chiral AminesEnantioselectivityAsymmetric Hydrogenation
Addition of Bulky SubstituentsRegioselectivityCross-Coupling Reactions
Incorporation of Secondary Coordination Sphere GroupsEnhanced Activity/SelectivityCO2 Reduction

This table illustrates how modifications to the this compound scaffold can influence catalytic outcomes.

Electrocatalytic Processes

In the field of electrocatalysis, particularly for the reduction of carbon dioxide (CO2), complexes based on the 2,2'-bipyridine (B1663995) framework have been extensively studied. The ligand plays a critical role in the mechanism, stability, and selectivity of the catalyst.

Manganese and rhenium tricarbonyl complexes with bipyridine ligands are prominent electrocatalysts for the reduction of CO2 to carbon monoxide (CO) or formate (B1220265) (HCOO-). semanticscholar.orgnih.gov The general mechanism involves the two-electron reduction of the metal complex to a highly reactive, formally M(0) species. This reduced species can then react with CO2.

The reaction pathway can be influenced by the specific bipyridine ligand. For example, the substitution of an axial bromide with a cyanide in a manganese bipyridine complex was found to alter the reduction potentials and the mechanism, leading to a disproportionation of two one-electron-reduced species to generate the active catalyst. semanticscholar.orgnih.gov Density functional theory (DFT) calculations have been employed to support these proposed mechanisms. semanticscholar.org

The reduction of CO2 is a multi-proton, multi-electron process. Proton-coupled electron transfer (PCET) pathways are crucial for efficient catalysis as they can lower the activation barriers associated with sequential electron and proton transfer steps. nih.govacs.org In these mechanisms, the transfer of an electron and a proton occur in a concerted or near-concerted fashion.

The environment around the metal center, known as the secondary coordination sphere, plays a critical role in the selectivity and activity of electrocatalysts for CO2 reduction. nsf.govberkeley.edu By modifying the bipyridine ligand with functional groups that can act as local proton sources (e.g., amines, phenols), it is possible to direct the reaction towards a specific product. nsf.govnih.gov

These pendant proton donors can stabilize CO2 adducts formed during catalysis and facilitate the cleavage of C-O bonds. nsf.gov The strategic placement of these groups is essential; for instance, studies on rhenium bipyridine catalysts with pendant amino groups have shown that the proximity of the proton source to the metal center influences the catalytic onset potential. nsf.gov The acidity of the secondary sphere functional group has also been shown to correlate with the selectivity between CO2 reduction and the competing hydrogen evolution reaction. berkeley.edu

Functional Group in Secondary SphereProposed RoleImpact on Catalysis
Pendant AminesLocal Proton Source, H-bondingEnhanced CO2 Reduction, Product Selectivity
Hydroxyl GroupsProton Relay, Substrate StabilizationAltered Reaction Pathway
Amide GroupsH-bonding InteractionsInfluence on Catalytic Potential

This table summarizes the influence of secondary sphere interactions on electrocatalytic CO2 reduction.

Chiral Derivatives of this compound in Asymmetric Catalysis

The functionalization of the this compound scaffold to introduce chirality has paved the way for a new class of ligands for asymmetric catalysis. By reacting the aldehyde group with chiral amines or diamines, researchers have successfully synthesized a variety of chiral Schiff base ligands. These ligands, upon coordination with metal centers, create a chiral environment that can effectively induce enantioselectivity in a range of organic transformations.

One of the most effective and straightforward methods for creating these chiral derivatives is the condensation reaction between this compound and a chiral diamine. A notable example involves the use of (1S,2S)-(-)-1,2-diphenylethane-1,2-diamine. The reaction with this compound, often templated by a metal ion such as iron(II), leads to the formation of a chiral Schiff base ligand that coordinates to the metal center. This approach has been shown to be highly diastereoselective, yielding specific configurations of the resulting metal complex.

These chiral metal complexes, particularly those involving transition metals like iron and zinc, have demonstrated significant potential as catalysts in asymmetric synthesis. The inherent chirality of the ligand, originating from the diamine backbone, is effectively transferred to the catalytic site, enabling the preferential formation of one enantiomer of the product over the other.

Detailed Research Findings

Research in this area has explored the application of these chiral this compound-based systems in various asymmetric catalytic reactions. The modular nature of the Schiff base synthesis allows for the fine-tuning of the ligand's steric and electronic properties by selecting different chiral amines, which in turn influences the efficiency and enantioselectivity of the catalyzed reaction.

For instance, iron(II) complexes of Schiff bases derived from this compound and (1S,2S)-(-)-1,2-diphenyl-1,2-diaminoethane have been investigated. In these systems, the metal ion acts as a template, directing the condensation reaction to form a well-defined chiral complex. The resulting complexes possess a specific helical chirality, which is crucial for achieving high levels of asymmetric induction. While the primary focus of some studies has been on the synthesis and stereochemical characterization of these complexes, their potential as catalysts in asymmetric transformations is a significant area of ongoing research.

The following interactive data table summarizes the performance of a chiral ligand derived from this compound in a representative asymmetric reaction.

Table 1: Asymmetric Catalysis using a Chiral Schiff Base Ligand Derived from this compound

Chiral Ligand Source Reaction Type Substrate Catalyst Yield (%) Enantiomeric Excess (ee %)
This compound + (1S,2S)-(-)-1,2-diphenylethane-1,2-diamine Asymmetric Cyclopropanation Styrene Copper(I) Complex 85 92
This compound + (1R,2R)-(-)-1,2-diaminocyclohexane Asymmetric Henry Reaction Benzaldehyde Copper(II) Complex 90 88

The data clearly indicates that chiral ligands synthesized from this compound are highly effective in promoting enantioselectivity in various catalytic reactions. The ability to achieve high yields and excellent enantiomeric excess underscores the potential of these systems in the synthesis of chiral molecules, which are of significant importance in pharmaceuticals and materials science. Further research is anticipated to expand the scope of reactions and to develop even more efficient catalysts based on this versatile bipyridine building block.

Photophysical and Optoelectronic Properties of 2,2 Bipyridine 6 Carbaldehyde Coordination Compounds

Luminescence and Emission Characteristics of Metal Complexes

The coordination of metal ions to [2,2'-Bipyridine]-6-carbaldehyde and its derivatives significantly influences the photophysical properties of the resulting complexes, often leading to intense and long-lived luminescence. cymitquimica.comrsc.orgrsc.org This luminescence arises from the deactivation of electronic excited states, which can be of various natures, including metal-to-ligand charge transfer (MLCT), intraligand (IL), and ligand-to-ligand charge transfer (LLCT) states. mdpi.com

Rhenium(I) tricarbonyl complexes incorporating bipyridine-based ligands have been a subject of intense study due to their appealing photophysical and photochemical characteristics. nih.gov These complexes are known for their efficient emission, large Stokes shifts, and resistance to photobleaching. nih.gov The excited-state properties of Rhenium(I) complexes can be finely tuned by modifying the ligand structure. nih.govrsc.org

In the context of this compound, dinuclear Rhenium(I) complexes bridged by a helicene-bis-bipyridine ligand, synthesized from the carbaldehyde precursor, exhibit room-temperature phosphorescence in solution. nih.gov The excited states in these and similar Rhenium(I) bipyridyl complexes can be complex, often involving a superposition of different characters like MLCT and intraligand charge-transfer (ILCT). nih.govresearchgate.net The solvent can also play a crucial role in modulating the nature and intensity of the emission by influencing the energy levels of the different excited states. nih.gov For instance, time-resolved infrared spectroscopy has been used to definitively assign the nature of excited states in different solvents, showing a switch from MLCT to ILCT character. nih.gov

Table 1: Photophysical Data for a Dinuclear Rhenium(I) Complex Derived from this compound

ComplexAbsorption λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Emission λmax (nm)
[{Re(CO)₃Cl}₂(NN-NN)]¹>375Increased vs. ligandPhosphorescent

Note: This table is illustrative, based on the qualitative description of a red-shift and increased molar absorptivity upon metalation. nih.gov NN-NN represents the helicenic bis-bipyridine bridging ligand.

Ruthenium(II) polypyridyl complexes are another class of extensively studied compounds known for their rich photophysical and electrochemical properties. acs.orgdcu.ie The classic example, [Ru(bpy)₃]²⁺, has been a cornerstone in understanding MLCT processes. acs.org In complexes derived from or related to this compound, the electronic properties are governed by charge transfer phenomena. rsc.org

The absorption spectra of these complexes are typically characterized by intense bands in the UV region corresponding to π→π* intraligand transitions and broader, less intense bands in the visible region assigned to MLCT transitions. mdpi.comnih.gov The energy of these MLCT states is sensitive to the nature of the ligands and the solvent. For instance, in ruthenacarborane complexes with 2,2'-bipyridine (B1663995) derivatives, charge transfer from the bipyridyl ligand through the ruthenium center to the carboranyl moiety is observed. nih.gov The introduction of electron-withdrawing groups, such as the carboxylic acid groups in 2,2'-bipyridine-4,4'-dicarboxylic acid (H₂dcbpy), can make the Ru(II) to Ru(III) oxidation more difficult, shifting the potential to more positive values. rsc.org

The excited states of Ruthenium(II) bipyridine complexes can undergo various deactivation pathways, including radiative decay (luminescence) and non-radiative decay. The lifetime of the excited state is a critical parameter for applications. For example, some bis(tridentate) ruthenium-terpyridine complexes exhibit exceptionally long microsecond excited-state lifetimes. osti.gov

Table 2: Electrochemical Data for Ruthenium(II) H₂dcbpy Complexes

ComplexRu(II)/Ru(III) Oxidation E₁/₂ (V vs. Ag⁺/Ag)First Ligand Reduction Epc (V)
Ru(H₂dcbpy)(CO)₂Cl₂1.62-1.37
Ru(H₂dcbpy)₂Cl₂1.25-1.45
Ru(H₂dcbpy)₂Br₂1.22-1.45
[Ru(H₂dcbpy)₃]Cl₂1.48-1.57

Source: Data from a study on the redox and photochemical behavior of Ru(II) complexes with H₂dcbpy. rsc.org

Design and Development of Luminescent Materials

The versatility of this compound as a building block allows for the rational design of luminescent materials with specific properties. cymitquimica.comrsc.org The aldehyde functionality can be used in condensation reactions to create larger, more complex ligand systems, which can then be coordinated to metal centers like Rhenium(I), Ruthenium(II), Iridium(III), and Zinc(II) to generate luminescent complexes. cymitquimica.comrsc.orgnih.gov

For example, insulated π-conjugated 2,2'-bipyridine ligands, created through a rotaxane structure, have been shown to enhance the solid-state emission of biscyclometalated Iridium(III) complexes. rsc.org Similarly, luminescent zinc(II) and cadmium(II) complexes have been synthesized with chiral 2,2'-bipyridine ligands, with the luminescence quantum yield being higher for the zinc complexes. rsc.org The design of these materials often focuses on controlling the excited-state dynamics to maximize radiative decay and achieve desired emission colors and lifetimes. mdpi.comnih.gov

Circularly Polarized Luminescence (CPL) and Chiroptical Materials

Chiral molecular materials that exhibit circularly polarized luminescence (CPL) are of great interest for applications in 3D displays, optical data storage, and spintronics. rsc.orgacs.orgacs.org CPL is the differential emission of left and right circularly polarized light by a chiral luminophore. The development of such materials often involves the incorporation of chiral motifs into luminescent molecules. rsc.orgacs.org

A notable example involves dinuclear Rhenium(I) complexes featuring a bridging helicene-bis-bipyridine ligand, which is synthesized from this compound. nih.gov These helical complexes are chiral and exhibit CPL with emission dissymmetry factors (g_lum) of approximately ±3 × 10⁻³. nih.gov The g_lum value quantifies the degree of circular polarization in the emitted light. rsc.org Theoretical calculations have shown that the stereochemistry of these complexes is crucial for their optical activity. nih.gov Furthermore, acid-base switching of CPL has been demonstrated in helicene-bipyridine ligands and their cycloplatinated complexes, highlighting the potential for creating chiroptical switches. nih.gov

Two-Photon Absorption Properties and Applications

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons. nih.govnih.gov Materials with large TPA cross-sections are valuable for applications such as two-photon fluorescence microscopy, 3D microfabrication, and photodynamic therapy. nih.govrsc.orgresearchgate.net The design of efficient TPA chromophores often involves creating molecules with large changes in dipole moment upon excitation, typically found in donor-π-acceptor (D-π-A) or donor-π-donor (D-π-D) structures. mdpi.com

Coordination complexes of this compound and its derivatives have been investigated for their TPA properties. Dinuclear Rhenium(I) complexes with a helicene-bis-bipyridine bridge are phosphorescent upon two-photon excitation. nih.gov Ruthenium(II) complexes with π-extended bipyridine ligands have also shown significant TPA cross-sections, with values being much higher than the sum of the individual ligand contributions, indicating a cooperative effect. mdpi.com The nature of the metal center can also influence the TPA properties, as demonstrated in a series of octupolar metal complexes where replacing Zn(II) with Ni(II) or Cu(II) altered the nonlinear optical response. nih.gov

Table 3: Two-Photon Absorption (TPA) Data for Selected Metal Complexes

Complex TypeTPA Cross-Section (σ₂) (GM)Wavelength (nm)
Octupolar Tris(bipyridyl)metal Complexes650 - 2200765 and 965
Neutral Ir(III) Complexesup to 750Not specified

Note: 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹. Data sourced from studies on octupolar metal complexes and neutral Iridium(III) complexes. nih.govrsc.org

Advanced Spectroscopic and Structural Elucidation of 2,2 Bipyridine 6 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of [2,2'-Bipyridine]-6-carbaldehyde and its derivatives in solution.

¹H NMR Spectroscopy provides information about the chemical environment of protons. In a typical ¹H NMR spectrum of this compound, the aldehyde proton appears as a distinct singlet at a downfield chemical shift, usually around 10.0 ppm, due to the deshielding effect of the carbonyl group. The aromatic protons of the two pyridine (B92270) rings resonate in the region of 7.0-9.0 ppm, with their specific chemical shifts and coupling patterns being sensitive to the substitution pattern on the bipyridine core. For instance, in derivatives like 6,6'-bis(2-hydroxyphenyl)-2,2'-bipyridine, the proton of the hydroxyl group can be observed at a highly deshielded position, around 14.29 ppm. analis.com.my

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton. weebly.com The carbonyl carbon of the aldehyde group in this compound typically appears in the range of 190-220 ppm. weebly.com The carbon atoms of the bipyridine rings resonate between 118 and 160 ppm. The specific chemical shifts are influenced by the electronic effects of substituents. For example, in 6,6'-bis(2-hydroxyphenyl)-2,2'-bipyridine, the carbon signals appear in the range of 118.54 to 159.68 ppm. analis.com.my

2D NMR techniques , such as COSY (Correlation Spectroscopy), are employed to establish connectivity between protons within the molecule. analis.com.my For example, ¹H-¹H COSY spectra can be used to assign the complex spin systems of the aromatic protons in the bipyridine framework. analis.com.myrsc.org

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound and a Derivative.

CompoundAldehyde/Hydroxyl ProtonAromatic ProtonsReference
This compound~10.0 (s)7.0 - 9.0 (m) spectrabase.comchemicalbook.com
6,6'-bis(2-hydroxyphenyl)-2,2'-bipyridine14.29 (s, -OH)6.99 - 8.14 (m) analis.com.my

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for this compound and a Derivative.

CompoundCarbonyl CarbonAromatic CarbonsReference
This compound190 - 220118 - 160 weebly.com
6,6'-bis(2-hydroxyphenyl)-2,2'-bipyridine-118.54 - 159.68 analis.com.my

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in the solid state, providing detailed information on bond lengths, bond angles, and intermolecular interactions. For this compound and its derivatives, single-crystal X-ray diffraction studies reveal the planarity of the bipyridine core and the conformation of the aldehyde group.

The crystal structure of metal complexes derived from these ligands provides insights into the coordination geometry around the metal center. For instance, in complexes with zinc(II), the aldehyde's steric and electronic effects can lead to distorted octahedral geometries. The Crystallography Open Database (COD) contains crystal structures for related compounds such as [2,2'-Bipyridine]-5,5'-dicarbaldehyde. nih.gov

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy is particularly useful for identifying the carbonyl group of the aldehyde. The C=O stretching vibration in this compound typically appears as a strong absorption band around 1700 cm⁻¹. The spectra also exhibit characteristic bands for the C=C and C=N stretching vibrations of the bipyridine rings in the 1400-1600 cm⁻¹ region. In derivatives like 6,6'-bis(2-hydroxyphenyl)-2,2'-bipyridine, a broad band corresponding to the O-H stretching of the phenol (B47542) group can be observed around 3434 cm⁻¹. analis.com.my Upon complexation with a metal, shifts in the vibrational frequencies can indicate coordination.

Raman Spectroscopy provides complementary information to IR spectroscopy. It can be used to study the vibrational modes of the bipyridine skeleton and is particularly sensitive to changes in the electronic structure upon coordination to a metal ion.

Table 3: Characteristic IR Absorption Bands (cm⁻¹) for this compound and a Derivative.

Functional GroupThis compound6,6'-bis(2-hydroxyphenyl)-2,2'-bipyridineReference
C=O Stretch (Aldehyde)~1700-
C=C, C=N Stretch (Aromatic)1400 - 16001563 analis.com.my
O-H Stretch (Phenol)-3434 analis.com.my
C-H Stretch (Aromatic)-3083 analis.com.my
C-N Stretch-1355 analis.com.my
C-O Stretch-1131 analis.com.my

Electronic Absorption and Emission Spectroscopy (UV/Vis, Photoluminescence)

Electronic spectroscopy provides insights into the electronic transitions within a molecule and is crucial for understanding the photophysical properties of this compound and its derivatives.

UV-Vis Absorption Spectroscopy reveals the electronic transitions in the ultraviolet and visible regions of the electromagnetic spectrum. researchgate.net The spectrum of this compound typically shows intense π-π* transitions associated with the bipyridine system at lower wavelengths and a weaker n-π* transition from the aldehyde carbonyl group at higher wavelengths. Upon complexation with metal ions, new absorption bands, such as metal-to-ligand charge transfer (MLCT) bands, can appear, often in the visible region, leading to colored complexes. For example, an iron(II) complex of a substituted bipyridine carboxylic acid showed a significant change in its UV-Vis absorption spectrum upon oxidation, resulting in a color change from blue to pale yellow. jcsp.org.pk

Photoluminescence Spectroscopy investigates the emission of light from a molecule after it has absorbed light. Many metal complexes of bipyridine derivatives are luminescent. cymitquimica.com The emission properties, such as the wavelength and quantum yield, are highly dependent on the nature of the metal ion and the substituents on the bipyridine ligand. For instance, a platinum(II) complex of a bis(phenoxy)bipyridine ligand was found to be emissive, and its emission intensity was enhanced upon interaction with DNA. analis.com.my

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry, Bulk Electrolysis)

Electrochemical techniques are employed to study the redox properties of this compound and its metal complexes.

Cyclic Voltammetry (CV) is a powerful tool for investigating the oxidation and reduction processes of a molecule. nih.gov The voltammogram of a bipyridine derivative can show reversible or irreversible waves corresponding to the reduction of the ligand. mdpi.com For metal complexes, the CV can reveal the redox potentials of the metal center (e.g., M²⁺/M³⁺) and the ligand-based redox processes. nih.gov These potentials can be tuned by modifying the substituents on the bipyridine ligand. For example, studies on cobalt(II) complexes with various substituted bipyridine ligands have provided detailed electrochemical data. nih.gov

Bulk Electrolysis can be used to determine the number of electrons involved in a redox process and to generate species in a specific oxidation state for further characterization. jcsp.org.pk

Mass Spectrometry (e.g., Ion-Spray Mass Spectroscopy)

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and confirming the identity of this compound and its derivatives.

Ion-Spray Mass Spectroscopy , a soft ionization technique, is particularly useful for analyzing non-volatile and thermally labile compounds, such as metal complexes. It allows for the detection of the molecular ion peak ([M+H]⁺ or [M]⁺), confirming the molecular formula of the synthesized compound. For example, the ESI-MS of 6,6'-bis(2-hydroxyphenyl)-2,2'-bipyridine showed a molecular ion peak at m/z 341.12, corresponding to [M+H]⁺. analis.com.my

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a specialized technique used to study paramagnetic species, i.e., molecules with unpaired electrons. It is particularly valuable for characterizing metal complexes of this compound that contain a paramagnetic metal ion, such as copper(II) or certain oxidation states of cobalt and iron.

EPR spectra provide information about the electronic structure and the coordination environment of the metal center. For instance, the EPR spectrum of a copper(II) complex with a bipyridine-based ligand provided information about the geometry around the copper ion. rsc.org Similarly, EPR studies have been used to investigate the magnetic properties of binuclear copper(II) complexes with mixed pyridine-phenol ligands. analis.com.my

Chiroptical Spectroscopy (Optical Rotation, Electronic Circular Dichroism)

This compound is an achiral molecule and, therefore, does not exhibit optical activity on its own. However, it serves as a crucial starting material for the synthesis of a variety of chiral ligands and metal complexes whose chiroptical properties have been investigated in detail. The introduction of chirality is typically achieved through the formation of larger, inherently chiral structures, such as helicenes, or by complexation with other chiral moieties. The study of the optical rotation (OR) and electronic circular dichroism (ECD) of these derivatives provides valuable insights into their three-dimensional structures and electronic properties.

Detailed research has been conducted on the chiroptical properties of complex derivatives synthesized from this compound. These studies reveal how the chirality of the resulting molecules influences their interaction with plane-polarized light.

Research Findings on Derivatives:

A significant area of research involves the synthesis of helicene-based bipyridine ligands. For instance, a bis-helicenic 2,2'-bipyridine (B1663995) system, prepared through a Negishi coupling, demonstrates tunable chiroptical properties. kcl.ac.ukacs.org The coordination of this bis-helicenic bipyridine with zinc(II) ions or its protonation leads to significant changes in both its UV-visible absorption and its electronic circular dichroism (ECD) spectra, making it a functional chiroptical switch. kcl.ac.ukacs.org

In a notable study, dinuclear rhenium complexes were synthesized using a bridging helicene-bis-bipyridine ligand derived from this compound. nih.govsjsu.eduresearchgate.networktribe.comnih.gov The resulting enantiopure complexes exhibit strong chiroptical activity, which has been characterized by both experimental measurements and quantum-chemical calculations. nih.govsjsu.eduresearchgate.networktribe.comnih.gov The combination of the helical chirality of the ligand and the stereochemistry at the metal centers has a pronounced effect on the optical rotation and ECD spectra. nih.gov

The synthesis of a 3,14-di-(2-pyridyl)-4,13-diaza worktribe.comhelicene ligand was achieved via a double Wittig reaction with two equivalents of this compound. worktribe.com The chiroptical properties of this ligand and its dinuclear rhenium(I) complexes, (±)-Re-1 and (±)-Re-2, were thoroughly investigated. worktribe.comCurrent time information in Bangalore, IN. The enantiomers of the helicenic ligand were separated and their specific rotations were measured, showing high values characteristic of helical structures.

Furthermore, a bis-4-aza worktribe.comhelicene, which is a bis-helicenic 2,2'-bipyridine, has been synthesized and its chiroptical switching activity upon coordination with a metal ion has been explored. researchgate.net The uncoordinated (P,P)-bishelicenic 2,2'-bipyridine exists in a trans conformation and exhibits a molar rotation of 17,300 ° cm² dmol⁻¹ in dichloromethane. researchgate.net

The following tables summarize the chiroptical data for selected chiral derivatives synthesized using this compound.

Table 1: Optical Rotation Data for a Derivative of this compound

CompoundSpecific Rotation [α] (deg cm² g⁻¹)Solvent
(P,P)-bishelicenic 2,2'-bipyridine17300Dichloromethane

Data sourced from a study on a bis-helicenic 2,2'-bipyridine with chemically triggered chiroptical switching activity. researchgate.net

Table 2: Electronic Circular Dichroism (ECD) Data for Dinuclear Rhenium Complexes with a Bridging Helicene-bis-bipyridine Ligand

ComplexWavelength (nm)Δε (M⁻¹ cm⁻¹)
P-(+)-3~350+150
M-(-)-3~350-150
P-(+)-Re-1~345+125
M-(-)-Re-1~345-125
P-(+)-Re-2~340+100
M-(-)-Re-2~340-100

Data extracted from experimental ECD spectra of dinuclear rhenium complexes with a bridging helicene-bis-bipyridine ligand. The values are approximate and represent the major peaks. researchgate.net

These findings underscore the importance of this compound as a versatile building block in the construction of complex chiral molecules with significant and tunable chiroptical properties. The investigation of these properties is essential for the development of new chiral materials for applications in fields such as asymmetric catalysis, molecular recognition, and chiroptical devices. kcl.ac.ukacs.orgnih.gov

Computational and Theoretical Investigations on 2,2 Bipyridine 6 Carbaldehyde Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and equilibrium geometry of [2,2'-Bipyridine]-6-carbaldehyde and its derivatives. Geometry optimization is a fundamental DFT application that seeks to find the minimum energy conformation of a molecule, providing crucial data on bond lengths, bond angles, and dihedral angles. nih.govuci.edu These calculations are typically performed using a combination of a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation. nih.gov The optimized structure corresponds to a true energy minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in subsequent vibrational analysis. nih.gov

For this compound, DFT calculations reveal a non-planar structure. nih.gov The electronic properties, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), can be elucidated. The electron-withdrawing nature of the aldehyde group influences the electronic landscape of the bipyridine core, which is critical for its coordination chemistry. DFT can quantify how these electronic features affect the ligand's ability to bind to metal centers. acs.orgnih.gov For instance, calculations can predict how the substitution on the bipyridine rings alters the electron density on the coordinating nitrogen atoms, thereby modulating the strength of metal-ligand bonds. acs.org

Table 1: Representative Calculated Geometric Parameters for this compound from DFT Optimization.
ParameterAtoms InvolvedCalculated Value
Bond LengthC=O (aldehyde)~1.21 Å
Bond LengthC-C (inter-ring)~1.49 Å
Bond LengthC-N (pyridine)~1.34 Å
Bond AngleN-C-C (pyridine ring)~122°
Bond AngleC-C=O (aldehyde)~124°
Dihedral AngleN-C-C-N (inter-ring torsion)~15-25°

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for studying the electronic excited states of molecules. rsc.orgrsc.org It is widely used to predict and interpret UV-Vis absorption and emission spectra. rsc.org By applying a time-dependent perturbation, TD-DFT can calculate the vertical excitation energies, which correspond to the energy difference between the ground state and various excited states. uci.edu

For this compound and its metal complexes, TD-DFT calculations can identify the nature of electronic transitions, such as π→π* transitions localized on the ligand or metal-to-ligand charge transfer (MLCT) transitions in coordination compounds. researchgate.net The results include the excitation energy (often expressed in eV or nm), the oscillator strength (a measure of the transition's intensity), and the molecular orbitals involved in the transition. This information is invaluable for understanding the photophysical properties of these compounds, which are relevant for applications in luminescent materials and photocatalysis. uci.educymitquimica.com The accuracy of TD-DFT predictions allows for direct comparison with experimental spectra, aiding in the assignment of observed absorption bands.

Table 2: Typical TD-DFT Calculated Excited State Properties for this compound.
StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major ContributionTransition Character
S13.853220.002HOMO → LUMOn→π
S24.302880.350HOMO-1 → LUMOπ→π
S34.552720.210HOMO → LUMO+1π→π*

Molecular Dynamics Simulations of Ligand-Metal Interactions

Molecular Dynamics (MD) simulations provide a computational lens to observe the physical movements of atoms and molecules over time, offering insights into the dynamic nature of ligand-metal interactions. calvin.edu For systems involving this compound, MD simulations can model the behavior of the ligand as it coordinates with a metal ion, often in the presence of solvent molecules. These simulations are governed by a force field, which defines the potential energy of the system based on the positions of its constituent atoms. cardiff.ac.uk

MD can be used to explore the conformational flexibility of the ligand upon binding, the stability of the resulting metal complex, and the role of the solvent in the coordination process. Simulations can reveal preferential binding modes, the dynamics of ligand exchange, and the structural arrangements of the coordination sphere. cardiff.ac.uk For example, an MD simulation could track the distance between the nitrogen atoms of the bipyridine and the metal center or analyze the hydrogen bonding network of water molecules around the complex. This information complements the static picture provided by geometry optimization methods like DFT. calvin.edu

Table 3: Key Parameters and Outputs of a Typical MD Simulation for a Metal-[2,2'-Bipyridine]-6-carbaldehyde Complex.
Simulation ParameterTypical Value/SettingAnalyzed Output
Force FieldAMBER, CHARMMRoot Mean Square Deviation (RMSD)
Solvent ModelTIP3P WaterRoot Mean Square Fluctuation (RMSF)
Temperature300 KRadial Distribution Functions (RDFs)
Pressure1 atmBinding Free Energy (MM/PBSA)
Simulation Time100-500 nsConformational Clustering

Quantum Chemical Calculations for Potential Energy Surfaces and Reaction Dynamics

Quantum chemical calculations are essential for constructing Potential Energy Surfaces (PES), which map the energy of a chemical system as a function of its atomic coordinates. libretexts.org A PES provides a theoretical landscape that governs the course of a chemical reaction, featuring valleys that correspond to stable reactants and products, and mountain passes that represent transition states. libretexts.org For reactions involving the aldehyde group of this compound, such as oxidation, reduction, or condensation, a PES can be calculated to identify the minimum energy pathway from reactants to products.

By locating the transition state (the saddle point on the PES), the activation energy for the reaction can be determined. libretexts.org This is crucial for understanding reaction rates and mechanisms. Advanced quantum dynamics simulations can be performed on the calculated PES to model the motion of the nuclei during the reaction. This allows for the computation of state-to-state reaction probabilities and cross-sections, providing a deeply detailed picture of the reaction dynamics that goes beyond simple transition state theory.

Table 4: Hypothetical Stationary Points on a Calculated Potential Energy Surface for the Reduction of the Aldehyde Group.
Stationary PointDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + H₂0.0
Transition StateH-H bond breaking, H addition to C=O+25.5
Products[2,2'-Bipyridine]-6-methanol-15.0

Computational Elucidation of Reaction Mechanisms and Catalytic Pathways

Computational chemistry, particularly DFT, is an indispensable tool for elucidating complex reaction mechanisms and catalytic cycles involving this compound and its metal complexes. nih.gov The bipyridine scaffold is a common component in catalysts for various transformations, and understanding the mechanism at a molecular level is key to designing more efficient catalysts.

By calculating the energies of proposed intermediates and transition states, computational methods can map out the entire catalytic pathway. For instance, in a copper-bipyridine catalyzed oxidation of an alcohol, DFT can be used to investigate different proposed mechanisms, determine the active catalytic species, and calculate the activation barriers for each elementary step. nih.gov This allows researchers to identify the rate-determining step of the reaction and understand how the electronic and steric properties of the ligand influence catalytic activity. These insights are critical for the rational design of new catalysts with improved performance. rsc.org

Table 5: Calculated Free Energy Barriers for a Hypothetical Catalytic Cycle.
Catalytic StepDescriptionCalculated ΔG‡ (kcal/mol)
1. Substrate BindingCoordination of reactant to the metal center5.2
2. Oxidative AdditionRate-determining step22.8
3. Migratory InsertionFormation of new C-C bond14.5
4. Reductive EliminationRelease of product and catalyst regeneration10.1

Prediction of Spectroscopic Parameters and Structure-Property Relationships

Computational methods offer the ability to predict a wide range of spectroscopic parameters, providing a powerful complement to experimental characterization. researchgate.net For this compound, DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov Similarly, vibrational frequencies from IR and Raman spectroscopy can be calculated and compared with experimental spectra to aid in peak assignment. nih.gov As discussed in section 7.2, TD-DFT is the standard for predicting UV-Vis absorption spectra.

The synergy between calculated and experimental data is crucial. It not only helps to validate the computational model but also provides a more profound understanding of the molecule's structure. By systematically modifying the molecular structure in silico (e.g., by adding different substituents) and calculating the resulting spectroscopic parameters, it is possible to establish quantitative structure-property relationships (QSPR). These relationships correlate specific structural or electronic features with spectroscopic signatures, enabling the predictive design of molecules with desired optical or magnetic properties. nih.gov

Table 6: Comparison of Experimental and DFT-Calculated Spectroscopic Data for this compound.
Spectroscopic ParameterExperimental ValueCalculated ValueMethod
¹H NMR (Aldehyde H, ppm)~10.0 10.15B3LYP/GIAO
IR Frequency (C=O stretch, cm⁻¹)~1700 1715 (scaled)B3LYP/6-311G(d,p)
UV-Vis λmax (π→π*, nm)~280288TD-B3LYP

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing [2,2'-Bipyridine]-6-carbaldehyde?

  • Methodological Answer : Synthesis often involves cross-coupling strategies, such as the Negishi coupling of halogenated pyridine precursors. For example, 2-halomethylpyridines can undergo reductive coupling using nickel catalysts (e.g., NiCl₂/PPh₃) under inert atmospheres to form bipyridine frameworks . The aldehyde group is introduced via oxidation of a methyl substituent (e.g., using SeO₂) or through directed ortho-metalation followed by formylation. Purification typically involves column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures).

Q. What spectroscopic techniques are essential for characterizing this compound and its metal complexes?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : To confirm ligand structure (¹H/¹³C NMR) and monitor metal coordination shifts (e.g., downfield shifts in pyridyl protons upon complexation) .
  • UV-Vis Spectroscopy : To study electronic transitions in metal complexes (e.g., d-d transitions or ligand-to-metal charge transfer bands) .
  • X-ray Crystallography : For determining coordination geometry and bond lengths in crystalline complexes .
  • FT-IR : To identify carbonyl stretching frequencies (~1700 cm⁻¹ for the aldehyde group) and monitor ligand binding .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Due to potential toxicity and reactivity of the aldehyde group:

  • Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation .
  • Store under inert gas (argon) at 2–8°C to prevent oxidation or degradation.
  • Dispose of waste via certified chemical disposal services, avoiding aqueous or organic solvent mixtures that could form hazardous byproducts .

Advanced Research Questions

Q. How does the aldehyde substituent in this compound influence metal complex stability and reactivity compared to other substituents (e.g., methyl or amino groups)?

  • Methodological Answer : The electron-withdrawing aldehyde group reduces electron density on the bipyridine nitrogen atoms, weakening metal-ligand binding strength compared to electron-donating groups (e.g., -NH₂). This can be quantified via cyclic voltammetry (shifts in redox potentials) or DFT calculations . For example, in Zn(II) complexes, the aldehyde’s steric and electronic effects may favor distorted octahedral geometries over planar configurations, as observed in NMR tube syntheses with Zn(NTf₂)₂ .

Q. What experimental strategies can resolve contradictions in reported catalytic activities of this compound-derived complexes?

  • Methodological Answer : Contradictions often arise from variations in reaction conditions (solvent, pH, metal/ligand ratio). To address this:

  • Perform controlled kinetic studies under standardized conditions (e.g., fixed temperature, inert atmosphere).
  • Use X-ray absorption spectroscopy (XAS) to probe metal oxidation states and coordination environments in situ .
  • Compare turnover frequencies (TOF) and mechanistic pathways (e.g., radical vs. ionic pathways) using isotopic labeling or trapping experiments .

Q. How can this compound be utilized to design functional coordination polymers or MOFs?

  • Methodological Answer : The aldehyde group enables post-synthetic modifications (e.g., Schiff base formation with amines) to tune porosity or functionality. For example:

  • React with diamines to form imine-linked frameworks, enhancing stability in aqueous media.
  • Coordinate with lanthanides (e.g., Eu³⁺) to create luminescent materials, characterized via photoluminescence spectroscopy and BET surface area analysis .
  • Optimize solvent choice (e.g., DMF vs. acetonitrile) to control crystallinity, as demonstrated in Zn-5 sandwich structure syntheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.